N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound of considerable interest in medicinal chemistry and related fields
Preparation Methods
Synthetic routes for N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide generally involve multi-step reactions:
Preparation of Intermediate Compounds: : The synthesis begins with the preparation of 4-(benzyloxy)benzylamine and 4-fluorophenylamine as key intermediates.
Formation of Piperidine Core: : These intermediates are then reacted with a piperidine derivative under controlled conditions to form the core structure.
Amidation Reaction: : The final step involves the formation of the carboxamide bond through amidation, using appropriate coupling agents and solvents to optimize yield and purity.
Industrial production methods often utilize automated reactors and continuous flow systems to ensure consistency and scalability, coupled with rigorous purification processes such as recrystallization and column chromatography.
Chemical Reactions Analysis
N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: : It can also be reduced using hydrogen in the presence of a metal catalyst, such as palladium on carbon, resulting in the hydrogenated product.
Substitution: : Nucleophilic substitution reactions with agents like alkyl halides can modify the benzyl or piperidine rings.
Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can produce the corresponding carboxylic acid and amine derivatives.
These reactions often employ solvents such as ethanol, acetonitrile, or dichloromethane to facilitate the reactions, with major products being identified through spectroscopic methods.
Scientific Research Applications
The compound has a variety of scientific research applications:
Chemistry: : It serves as a building block for the synthesis of complex organic molecules.
Biology: : Researchers study its interactions with biological macromolecules to understand its binding affinity and specificity.
Medicine: : It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antineoplastic effects.
Industry: : It is used as an intermediate in the production of more complex pharmacologically active compounds.
Mechanism of Action
The mechanism by which N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to modulation of biochemical pathways. These interactions often result in changes to cellular functions, such as signal transduction, gene expression, or metabolic processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar compounds include various benzyl and piperidine derivatives, each with unique modifications that influence their chemical and biological properties:
N-(4-methoxybenzyl)piperidine-4-carboxamide: : Similar structure but with a methoxy group instead of a benzyloxy group, affecting its hydrophobicity and reactivity.
1-(2-(4-fluorophenylamino)-2-oxoethyl)piperidine-4-carboxamide: : Lacks the benzyloxybenzyl moiety, leading to different binding properties and pharmacological profiles.
N-(4-(hydroxy)benzyl)piperidine-4-carboxamide: : With a hydroxyl group, it exhibits different solubility and reactivity patterns.
N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, providing a balance of hydrophobic and hydrophilic properties that can be tuned for specific applications.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O3/c29-24-8-10-25(11-9-24)31-27(33)19-32-16-14-23(15-17-32)28(34)30-18-21-6-12-26(13-7-21)35-20-22-4-2-1-3-5-22/h1-13,23H,14-20H2,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMNXBXEVLGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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